molecular formula C11H10N2O4 B13694877 Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13694877
M. Wt: 234.21 g/mol
InChI Key: PXNRFQJPPMITAJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyphenyl group enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific oxadiazole ring structure combined with a methoxyphenyl group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-15-8-5-3-4-7(6-8)9-12-10(17-13-9)11(14)16-2/h3-6H,1-2H3

InChI Key

PXNRFQJPPMITAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)OC

Origin of Product

United States

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